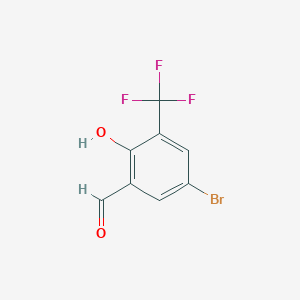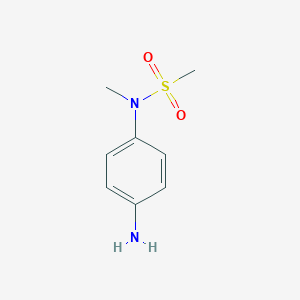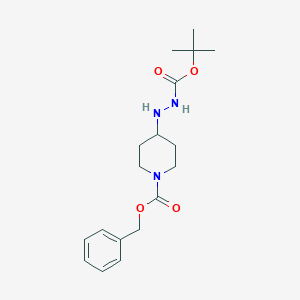
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate
Descripción general
Descripción
“Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 280111-50-4 . It has a molecular weight of 349.43 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 4-[2-(tert-butoxycarbonyl)hydrazino]-1-piperidinecarboxylate . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 349.43 . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Applications
- A study by Chonan et al. (2011) detailed the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, highlighting the optimization of substituents on the piperidine ring which led to potent inhibitory activities in both enzyme and cell-based assays. These compounds exhibited a reduction in hepatic de novo fatty acid synthesis in rats after oral administration, indicating potential therapeutic applications in metabolic disorders or cancer treatment Chonan et al., 2011.
Synthesis Methodologies
- Hao et al. (2011) reported on the asymmetric synthesis of a key intermediate used in the synthesis of CP-690550, a potent protein kinase inhibitor. This research demonstrated a potential industrial application for their synthetic route, suggesting the versatility of similar piperidine derivatives in pharmaceutical manufacturing Hao et al., 2011.
Medicinal Chemistry Synthesis
- Magano et al. (2014) explored oxindole synthesis via palladium-catalyzed C-H functionalization, incorporating similar piperidine derivatives in their methodology. This approach has implications for the synthesis of medicinal chemistry compounds, particularly in designing serine palmitoyl transferase enzyme inhibitors Magano et al., 2014.
Antihypertensive Activity
- Clark et al. (1983) synthesized and evaluated a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity, demonstrating the importance of the piperidine structure in developing cardiovascular therapeutics Clark et al., 1983.
Biological Activity Evaluation
- Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them through various spectroscopic studies, including their antibacterial and antifungal activities. This highlights the broader applications of such compounds in developing new antimicrobial agents Kulkarni et al., 2016.
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELIGHSCQKNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468822 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate | |
CAS RN |
280111-50-4 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


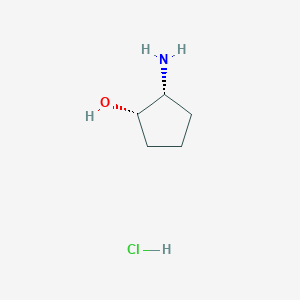
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
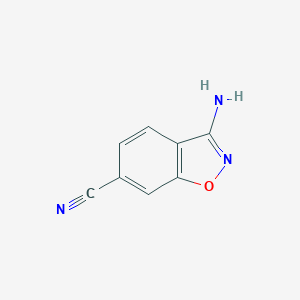
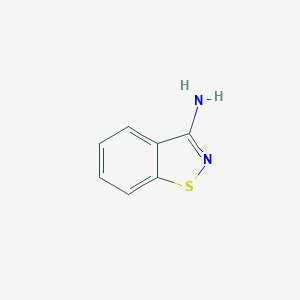
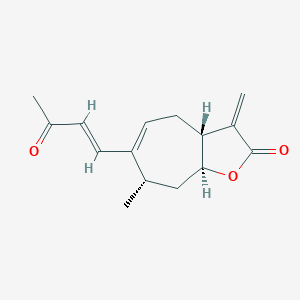
![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)
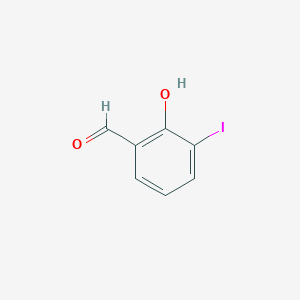
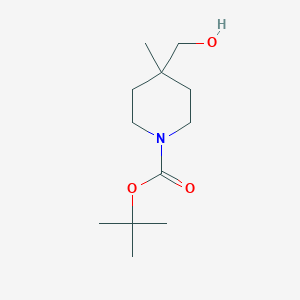
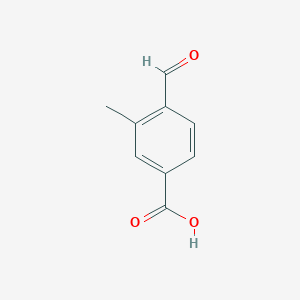
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
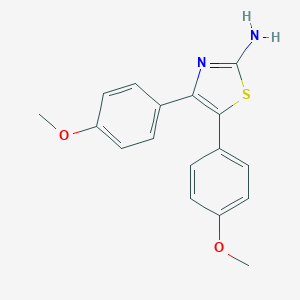
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
